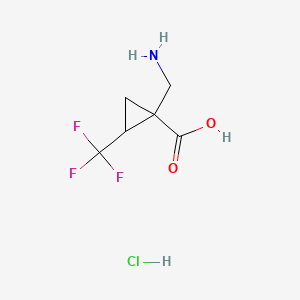
methyl 2,2-difluoro-1-formylcyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,2-difluoro-1-formylcyclopropane-1-carboxylate (MDF-1-FC) is an organofluorine compound with a wide range of applications in scientific research. It is a versatile reagent used in organic synthesis, as a catalyst in chemical reactions, and as a component in various materials. MDF-1-FC is a highly reactive compound, and its reactivity is due to the presence of a reactive carbon-fluorine bond. This makes it an important tool for scientists in a variety of fields, including organic chemistry, biochemistry, and materials science.
科学研究应用
Methyl 2,2-difluoro-1-formylcyclopropane-1-carboxylate has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a component in various materials. It has also been used in the synthesis of pharmaceuticals and agrochemicals, as well as in the preparation of fluorescent probes for imaging applications. Additionally, this compound has been used as a reagent in the synthesis of peptides and proteins, as well as in the preparation of metal-organic frameworks.
作用机制
Methyl 2,2-difluoro-1-formylcyclopropane-1-carboxylate is a highly reactive compound due to the presence of a reactive carbon-fluorine bond. This bond is responsible for the reactivity of the compound and is the key to its use in scientific research. The carbon-fluorine bond is very strong and is resistant to hydrolysis, making it an ideal reagent for organic synthesis and catalytic reactions. Additionally, the fluorine atoms in this compound can undergo a variety of reactions, including nucleophilic substitution, electrophilic addition, and radical reactions.
Biochemical and Physiological Effects
This compound is a highly reactive compound and, as such, it is important to consider its potential effects on biochemical and physiological systems. The compound has been shown to be non-toxic in animal studies, although it has been shown to have a mild toxic effect on some enzymes. Additionally, this compound has been shown to have an inhibitory effect on the activity of some enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds.
实验室实验的优点和局限性
Methyl 2,2-difluoro-1-formylcyclopropane-1-carboxylate is a highly versatile reagent and has many advantages for laboratory experiments. It is a highly reactive compound and can be used in a wide range of organic synthesis and catalytic reactions. Additionally, it is relatively stable and can be stored for extended periods of time. However, there are some limitations to using this compound in laboratory experiments. The compound is highly reactive and can be difficult to handle, and it is also a strong oxidizing agent, which can lead to side reactions.
未来方向
Methyl 2,2-difluoro-1-formylcyclopropane-1-carboxylate has a wide range of applications in scientific research and has already been used in a variety of fields. However, there are still many potential applications for the compound that have yet to be explored. Some potential future directions for this compound include its use in the preparation of new materials, its use as a catalyst in chemical reactions, and its use as a reagent in the synthesis of pharmaceuticals and agrochemicals. Additionally, this compound could be used in the preparation of fluorescent probes for imaging applications, and its use in the synthesis of peptides and proteins could be further explored. Finally, the compound could be used in the preparation of metal-organic frameworks, which could be used in a variety of applications, such as drug delivery and catalysis.
合成方法
Methyl 2,2-difluoro-1-formylcyclopropane-1-carboxylate is synthesized using a three-step process. In the first step, a difluoromethylation reaction is used to convert a formylcyclopropane carboxylate to this compound. In the second step, a hydrolysis reaction is used to convert the this compound to the corresponding acid. Finally, the acid is converted to the desired this compound product by a reductive amination reaction.
属性
IUPAC Name |
methyl 2,2-difluoro-1-formylcyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2O3/c1-11-4(10)5(3-9)2-6(5,7)8/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDZERXKIVKAHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.11 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
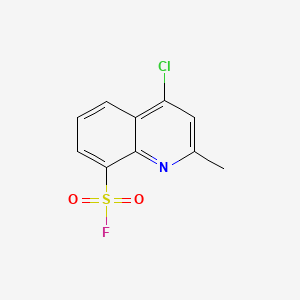
![3-{[benzyl(methyl)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione](/img/structure/B6609239.png)
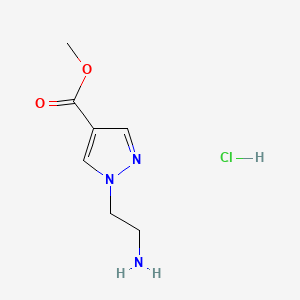
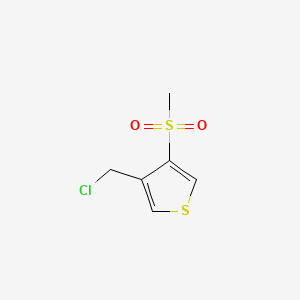
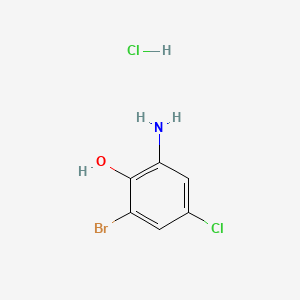

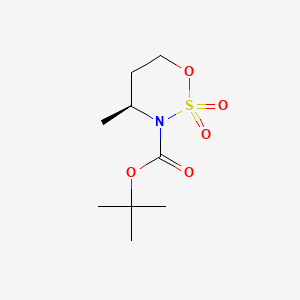
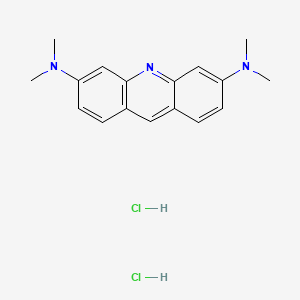
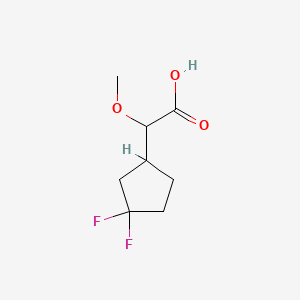
![2-(iodomethyl)-octahydropyrano[3,2-c]pyran, Mixture of diastereomers](/img/structure/B6609285.png)
![2-{[(tert-butoxy)carbonyl]amino}-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B6609298.png)

![({3-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine hydrochloride](/img/structure/B6609317.png)
